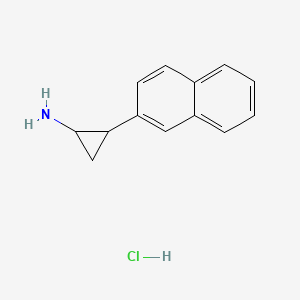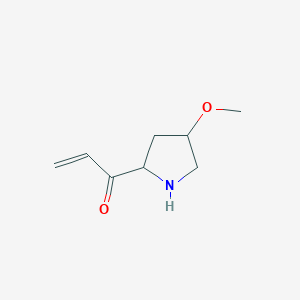
1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by the presence of a methoxy group attached to a pyrrolidine ring, which is further connected to a prop-2-en-1-one moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyrrolidine with propargyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Analyse Des Réactions Chimiques
1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Although not widely used in industrial applications, it serves as a reference compound in analytical chemistry and quality control.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: This compound has a similar structure but differs in the position of the methoxy group and the presence of a triple bond instead of a double bond.
1-(4-Methoxypyrrolidin-2-yl)propan-1-one: This compound lacks the double bond in the prop-2-en-1-one moiety, resulting in different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-(4-methoxypyrrolidin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-3-8(10)7-4-6(11-2)5-9-7/h3,6-7,9H,1,4-5H2,2H3 |
Clé InChI |
ZMYCQGHIYJHILO-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(NC1)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


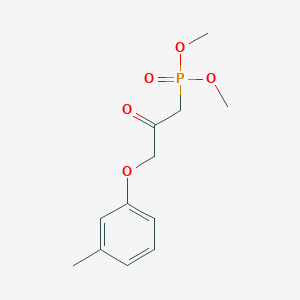

![3-[(2-Methylpropyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13170883.png)
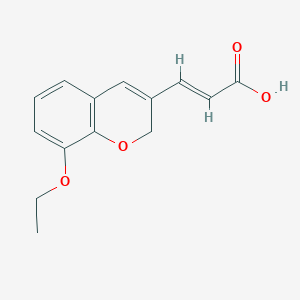
![2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B13170897.png)
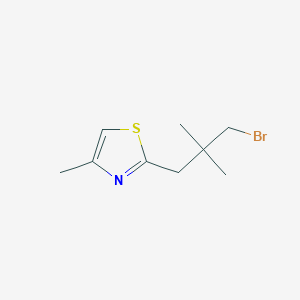
![(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13170904.png)
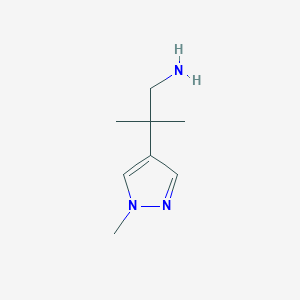

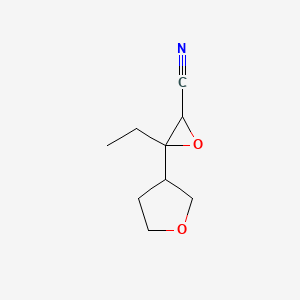
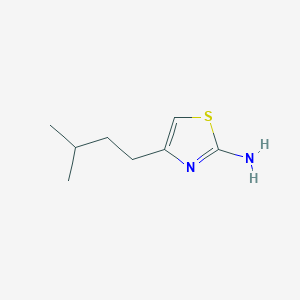
![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
